molecular formula C7H12O2 B3263509 (E)-4-methylhex-2-enoic Acid CAS No. 37549-83-0

(E)-4-methylhex-2-enoic Acid

Cat. No.: B3263509
CAS No.: 37549-83-0
M. Wt: 128.17 g/mol
InChI Key: QDYRHGGXBLRFHS-SNAWJCMRSA-N
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Description

(E)-4-methylhex-2-enoic Acid is an organic compound belonging to the class of unsaturated carboxylic acids It is characterized by the presence of a double bond between the second and third carbon atoms and a methyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-4-methylhex-2-enoic Acid can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired unsaturated acid. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the hydrogenation of precursor compounds, leading to the formation of the target acid. The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (E)-4-methylhex-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated carboxylic acids.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or nickel catalysts.

    Substitution: Alcohols, amines, acid chlorides.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated carboxylic acids.

    Substitution: Esters, amides, derivatives.

Scientific Research Applications

(E)-4-methylhex-2-enoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-methylhex-2-enoic Acid involves its interaction with specific molecular targets. The double bond and carboxyl group allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

  • (E)-2-methylhex-2-enoic Acid
  • (E)-3-methylhex-2-enoic Acid
  • (E)-4-methylpent-2-enoic Acid

Comparison: (E)-4-methylhex-2-enoic Acid is unique due to the position of the methyl group and the double bond, which influence its reactivity and properties. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

(E)-4-methylhex-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYRHGGXBLRFHS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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